2-(4-Bromophenyl)-3-methoxythiophene
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Overview
Description
2-(4-Bromophenyl)-3-methoxythiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The presence of a bromine atom on the phenyl ring and a methoxy group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-methoxythiophene typically involves the following steps:
Bromination of Phenylacetic Acid: The initial step involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid.
Formation of 4-Bromophenylacetyl Chloride: The 4-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Cyclization: The acyl chloride is reacted with a suitable thiophene precursor under cyclization conditions to form the thiophene ring. This step often involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-methoxythiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled aromatic compounds.
Scientific Research Applications
2-(4-Bromophenyl)-3-methoxythiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-methoxythiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the thiophene ring.
4-Bromophenylthiazole: Contains a thiazole ring instead of a thiophene ring.
4-Bromophenylpyrazole: Contains a pyrazole ring instead of a thiophene ring.
Uniqueness
2-(4-Bromophenyl)-3-methoxythiophene is unique due to the presence of both a bromophenyl group and a methoxythiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
919792-35-1 |
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Molecular Formula |
C11H9BrOS |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-methoxythiophene |
InChI |
InChI=1S/C11H9BrOS/c1-13-10-6-7-14-11(10)8-2-4-9(12)5-3-8/h2-7H,1H3 |
InChI Key |
IIAVIWKJQYEYLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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